1-ethyl-3-methylquinoxalin-2(1H)-one

Description

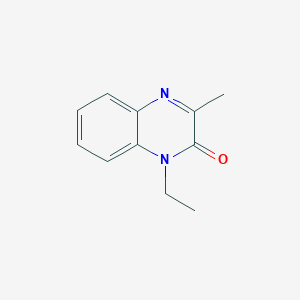

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQOEHPFAFQSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512554 | |

| Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73148-14-8 | |

| Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Elucidation of 1 Ethyl 3 Methylquinoxalin 2 1h One

Spectroscopic Analysis Techniques for Structural Confirmation

While specific, detailed experimental NMR spectra for 1-ethyl-3-methylquinoxalin-2(1H)-one are not extensively published in the reviewed literature, the expected signals in both ¹H and ¹³C NMR spectra can be predicted based on its chemical structure and data from closely related analogues. The key structural features to be confirmed by NMR would be the quinoxalinone core, the methyl group at the C3 position, and the ethyl group attached to the N1 nitrogen.

Expected ¹H NMR Signals: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzene (B151609) ring, typically in the range of δ 7.2–8.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. A sharp singlet corresponding to the C3-methyl group would also be expected.

Expected ¹³C NMR Signals: The ¹³C NMR spectrum would corroborate this structure, showing a signal for the carbonyl carbon (C=O) of the lactam ring, typically above δ 150 ppm. mdpi.com Signals for the aromatic carbons and the C=N carbon of the quinoxaline (B1680401) ring would appear in the δ 110-160 ppm region. The aliphatic carbons of the ethyl and methyl groups would be observed in the upfield region of the spectrum. mdpi.com

Table 1: Predicted NMR Spectral Features for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (4H) | 7.2 - 8.0 (multiplets) | 110 - 145 |

| C3-CH₃ (3H) | ~2.6 (singlet) | ~21 |

| N1-CH₂CH₃ (2H) | ~4.4 (quartet) | ~35-45 |

| N1-CH₂CH₃ (3H) | ~1.4 (triplet) | ~13-15 |

| C=O | - | >150 |

Note: The predicted values are based on general chemical shift ranges and data from similar quinoxalinone structures.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, prominent absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected, typically appearing in the region of 1650-1680 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The IR spectrum for the parent compound, 3-methyl-2(1H)-quinoxalinone, serves as a useful reference for the core structure's vibrations. nist.gov

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. The compound this compound has a molecular formula of C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 188.

Plausible fragmentation pathways could involve the loss of the ethyl group ([M-29]⁺) or cleavage of the carbonyl group as carbon monoxide ([M-28]⁺). The stability of the resulting fragments determines the relative intensity of these peaks in the spectrum. chemguide.co.ukyoutube.com

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Research has shown that this compound crystallizes in the triclinic system with the space group P1. nih.govresearchgate.net The asymmetric unit notably contains two independent molecules. nih.govresearchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₂N₂O | nih.gov |

| Formula Weight | 188.23 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | nih.gov |

| a (Å) | 7.4101 (6) | nih.gov |

| b (Å) | 9.1405 (8) | nih.gov |

| c (Å) | 14.2960 (12) | nih.gov |

| α (°) | 84.976 (7) | nih.gov |

| β (°) | 78.717 (7) | nih.gov |

| γ (°) | 88.137 (7) | nih.gov |

| Volume (ų) | 945.82 (14) | nih.gov |

| Z | 4 | nih.gov |

The planar quinoxaline ring system facilitates significant π-π stacking interactions between adjacent molecules in the crystal lattice. nih.govresearchgate.net These interactions are a crucial factor in the solid-state assembly of aromatic compounds. The analysis of the crystal structure reveals several distinct π-π contacts between the quinoxaline rings of neighboring molecules, with centroid-centroid distances measured at 3.446 (2) Å, 3.665 (2) Å, 3.645 (3) Å, and 3.815 (3) Å. nih.govresearchgate.net These distances are characteristic of stabilizing π-π stacking interactions and, in conjunction with the hydrogen bonding network, define the supramolecular architecture of the compound in its crystalline form. nih.govresearchgate.net

Hirshfeld Surface and 3D Energy Framework Analysis

While dedicated Hirshfeld surface and 3D energy framework analyses for this compound are not extensively documented in the reviewed literature, the principles of these powerful computational tools can be applied to its known crystal structure to predict and understand the intermolecular interactions governing its solid-state packing. Such analyses are crucial for correlating molecular structure with material properties. The foundational data for these analyses are derived from single-crystal X-ray diffraction studies.

The crystal structure of this compound has been determined, revealing a triclinic system with two independent molecules in the asymmetric unit. nih.govresearchgate.net This crystallographic information is the starting point for any theoretical investigation into its intermolecular forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze different types of intermolecular contacts.

For this compound, the crystallographic data indicate the presence of several key interactions that would be visualized using Hirshfeld analysis. nih.govdoaj.org These include C—H···O hydrogen bonds and π–π stacking interactions. nih.govdoaj.org The C—H···O bonds link the molecules, while π–π contacts are observed between the quinoxaline rings with centroid-centroid distances ranging from 3.446 (2) Å to 3.815 (3) Å. nih.govdoaj.org Additionally, C—H···π contacts between the methyl groups and the quinoxaline rings contribute to the stability of the crystal structure. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Based on analyses of similar quinoxaline derivatives, it is anticipated that the fingerprint plot for this compound would be dominated by H···H, H···C/C···H, and H···O/O···H interactions. nih.govnih.goviucr.org For instance, in the related compound 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, H···H contacts account for 51.7% of the total Hirshfeld surface area. nih.govnih.gov

Table 1: Key Intermolecular Contacts in this compound

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Code | Reference |

|---|---|---|---|---|---|

| C—H···O | C7—H7···O2 | 3.291 (3) | 154 | -x, 1-y, 1-z | nih.gov |

| C—H···O | C17—H17···O1 | 3.301 (3) | 151 | -x, -y, -z | nih.gov |

| C—H···π | C22—H22C···Cg4 | 3.516 (3) | 142 | -x, 1-y, 1-z | nih.gov |

| π–π stacking | Cg1···Cg1 | 3.446 (2) | - | 1-x, 1-y, 1-z | nih.govdoaj.org |

| π–π stacking | Cg1···Cg3 | 3.665 (2) | - | -x, 1-y, 1-z | nih.govdoaj.org |

| π–π stacking | Cg2···Cg2 | 3.645 (3) | - | -x, -y, -z | nih.govdoaj.org |

| π–π stacking | Cg2···Cg4 | 3.815 (3) | - | 1-x, -y, -z | nih.govdoaj.org |

Cg represents the centroid of the respective rings.

3D Energy Framework Analysis

Building upon the Hirshfeld surface analysis, 3D energy framework calculations quantify the energetic contributions of the identified intermolecular interactions. This analysis computes the interaction energies (electrostatic, polarization, dispersion, and exchange-repulsion) between a central molecule and its neighbors. The resulting frameworks provide a visual and quantitative representation of the crystal's energetic topology, highlighting the dominant forces responsible for the crystal packing.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylquinoxalin-2(1H)-one |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one |

| ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate |

| 3-phenylquinoxalin-2(1H)-one |

| 3-ethylquinoxalin-2(1H)-one |

| 3-(bromoacetyl)quinoxalin-2(1H)-one |

| 3-(2-amino-4-thiazolyl) derivatives |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one |

| 2,2-dibromo-1-arylethanone |

| 3,7-dimethyl-2(1H)-quinoxalinone |

| 3-methyl-6,7-dichloro-2(1H)-quinoxalinone |

Biological Activities and Pharmacological Potential of 1 Ethyl 3 Methylquinoxalin 2 1h One and Its Analogues

Antimicrobial Efficacy of Quinoxaline (B1680401) Derivatives.nih.govnih.govresearchgate.net

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govsapub.org The inherent flexibility of the quinoxaline structure allows for various chemical modifications, leading to the development of compounds with enhanced potency against a range of microbial pathogens. nih.govresearchgate.net Research has consistently shown that compounds based on the quinoxaline nucleus, including 1-ethyl-3-methylquinoxalin-2(1H)-one, possess notable antibacterial and antifungal capabilities. nih.govresearchgate.net

Antibacterial Activity.nih.govresearchgate.netjocpr.com

Analogues of this compound have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in disc diffusion assays. nih.govjocpr.com

For instance, a series of synthesized quinoxalin-2(1H)-one derivatives showed considerable activity against various bacterial strains. jocpr.com One study highlighted that certain derivatives were particularly effective against E. coli, P. aeruginosa, and S. aureus. jocpr.com Another study synthesized novel quinoxalinone derivatives that were evaluated for their in vitro antibacterial activity against several strains, with ofloxacin (B1677185) used as a reference standard. researchgate.net Quinoxaline 1,4-di-N-oxides, such as cyadox and olaquindox (B1677201), are known to be potent antibacterial agents, especially against anaerobic bacteria like Clostridium perfringens. nih.gov The MIC values for both cyadox and olaquindox against C. perfringens were found to be 1 µg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| Cyadox | Clostridium perfringens CVCC1125 | MIC: 1 µg/ml | nih.gov |

| Olaquindox | Clostridium perfringens CVCC1125 | MIC: 1 µg/ml | nih.gov |

| Compound IIIb | E. coli | Highly Active (Zone of Inhibition) | jocpr.com |

| Compound IIIc | S. aureus | Highly Active (Zone of Inhibition) | jocpr.com |

| Compound IIId | P. aeruginosa | Highly Active (Zone of Inhibition) | jocpr.com |

| Compound 5k | Acidovorax citrulli (Ac) | Good Activity | rsc.org |

| Compound 7 | E. cloacae | MIC: 3.91 µg/mL | johnshopkins.edu |

| Compound 4 | B. pumilis | MIC: 7.8 µg/mL | johnshopkins.edu |

Antifungal Activity.nih.govresearchgate.netjocpr.com

The antifungal potential of quinoxaline derivatives is also well-documented. nih.govresearchgate.net Studies have shown their effectiveness against various pathogenic fungi, including species like Candida albicans and plant pathogenic fungi. jocpr.comrsc.org For example, synthesized quinoxalin-2(1H)-one derivatives were tested against C. albicans, with compounds IIIc and IIId showing high activity. jocpr.com

In the context of agricultural applications, certain quinoxaline derivatives have exhibited potent antifungal effects against plant pathogens. rsc.org Compounds 5j and 5t were found to be highly effective against Rhizoctonia solani (rice sheath blight), with EC50 values of 8.54 and 12.01 μg/mL, respectively, which was superior to the commercial fungicide azoxystrobin. rsc.org Another study developed novel quinoxalinone-1,2,3-triazole derivatives, with compound 6ad showing extremely high activity against several phytopathogenic fungi, including R. solani and Sclerotinia sclerotiorum. researchgate.net

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | Activity/Measurement (EC50/Zone) | Source |

|---|---|---|---|

| Compound IIIc | Candida albicans | Highly Active (Zone of Inhibition) | jocpr.com |

| Compound IIId | Candida albicans | Highly Active (Zone of Inhibition) | jocpr.com |

| Compound 5j | Rhizoctonia solani | EC50: 8.54 μg/mL | rsc.org |

| Compound 5t | Rhizoctonia solani | EC50: 12.01 μg/mL | rsc.org |

| Compound 6ad | Rhizoctonia solani | EC50: 0.18 μg/mL | researchgate.net |

| Compound 6ad | Sclerotinia sclerotiorum | EC50: 0.35 μg/mL | researchgate.net |

Proposed Molecular Mechanisms of Antimicrobial Action.nih.gov

The antimicrobial action of quinoxaline derivatives is believed to stem from multiple mechanisms. One significant proposed mechanism for quinoxaline 1,4-di-N-oxides (QdNOs) is their ability to generate reactive oxygen species (ROS). nih.gov This leads to oxidative stress, which can cause damage to critical cellular components. nih.govfrontiersin.org Studies have shown that QdNOs can induce DNA oxidative damage and interfere with the integrity of bacterial cell walls. nih.gov

Another proposed mechanism is the inhibition of key microbial enzymes. frontiersin.org For example, quinoxaline derivatives have been reported to inhibit enzymes that play a role in counteracting oxidative stress, such as thioredoxin reductase. frontiersin.org Furthermore, molecular docking studies suggest that some quinoxaline derivatives can bind to the active site of DNA gyrase, an essential enzyme for bacterial DNA replication, indicating that they could act as DNA gyrase inhibitors. johnshopkins.edu

Anticancer and Antitumor Properties.nih.govresearchgate.netnih.gov

Quinoxaline and its derivatives have emerged as a significant class of chemotherapeutic agents with notable efficacy against various tumors. nih.govresearchgate.net Their potential to inhibit pathways and enzymes crucial for cancer cell proliferation has made them a focus of extensive research. nih.gov Analogues of 3-methylquinoxalin-2(1H)-one, in particular, have been designed and synthesized as potent anticancer agents. nih.govsemanticscholar.org

Inhibition of Key Cancer-Related Enzymes (e.g., VEGFR-2, Histone Deacetylases).nih.govnih.govrsc.org

A primary mechanism behind the anticancer activity of quinoxaline derivatives is the inhibition of protein kinases, which are critical regulators of cancer cell growth and survival. researchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target, as it plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors. semanticscholar.orgbohrium.com

Several studies have focused on designing 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors. nih.govrsc.orgnih.gov These compounds have shown potent inhibitory activity against the enzyme. For instance, a series of new quinoxaline-2(1H)-ones displayed good inhibitory activity against VEGFR-2, with IC50 values in the micromolar range. rsc.org One particularly active compound, 11g, had an IC50 value of 0.75 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 1.29 µM). rsc.org Another study found that their most potent compound, 17b, which incorporates the 3-methylquinoxalin-2(1H)-one moiety, had a VEGFR-2 inhibitory IC50 of 2.7 nM, surpassing sorafenib. nih.gov

Beyond VEGFR-2, quinoxaline derivatives have been shown to inhibit other important cancer-related enzymes like Topoisomerase II and Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com Certain derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme vital for DNA replication in cancer cells, with IC50 values as low as 7.529 µM. tandfonline.com

Table 3: Inhibition of Cancer-Related Enzymes by Quinoxaline Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Compound 11g | VEGFR-2 | 0.75 µM | rsc.org |

| Compound 11e | VEGFR-2 | 0.96 µM | rsc.org |

| Compound 17b | VEGFR-2 | 2.7 nM | nih.gov |

| Compound IV | Topoisomerase II | 7.529 µM | tandfonline.com |

| Compound III | Topoisomerase II | 21.98 µM | tandfonline.com |

| Sorafenib (Reference) | VEGFR-2 | 1.29 µM / 3.12 nM | rsc.orgnih.gov |

Effects on Cellular Processes (e.g., cytotoxicity, cell cycle analysis, apoptosis induction).nih.govrsc.org

Quinoxaline derivatives exert potent cytotoxic effects against a variety of human cancer cell lines, including those for breast (MCF-7), liver (HepG-2), colon (HCT-116), and prostate (PC-3) cancer. nih.govrsc.orgtandfonline.com The antiproliferative activity is often dose-dependent. nih.gov

Studies have shown that these compounds can induce cell cycle arrest, a crucial mechanism for halting cancer progression. For example, certain quinoxaline-based derivatives were found to arrest the cell cycle at the S phase in PC-3 cells. tandfonline.com Another promising 3-methylquinoxalin-2(1H)-one derivative, compound 11e, demonstrated the ability to arrest HepG-2 liver cancer cells at the G2/M phase of the cell cycle. nih.govsemanticscholar.org

Furthermore, a key aspect of their anticancer action is the induction of apoptosis, or programmed cell death. nih.govtandfonline.com Compound 11e was shown to induce apoptosis in 49.14% of HepG-2 cells. nih.govsemanticscholar.org This process is often mediated by the modulation of key apoptotic proteins. tandfonline.com For instance, treatment with a potent quinoxaline derivative led to the upregulation of pro-apoptotic proteins such as p53 and caspases (-3, -8, and -9) and the downregulation of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.orgtandfonline.com

Table 4: Cytotoxic Activity of Selected Quinoxaline Derivatives on Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity (IC50) | Source |

|---|---|---|---|

| Compound 11e | HepG-2 (Liver) | 5.34 µM | rsc.org |

| Compound 11e | HCT-116 (Colon) | 4.19 µM | rsc.org |

| Compound 11e | MCF-7 (Breast) | 6.06 µM | rsc.org |

| Compound IV | PC-3 (Prostate) | 2.11 µM | tandfonline.com |

| Compound III | PC-3 (Prostate) | 4.11 µM | tandfonline.com |

| Compound 11 | MCF-7 (Breast) | 0.81 µM | nih.gov |

| Compound 13 | HepG-2 (Liver) | 0.93 µM | nih.gov |

DNA Interaction and Adduct Formation

Quinoxaline derivatives have demonstrated a notable capacity to interact with DNA, a characteristic that underpins many of their biological activities. The primary mode of interaction for many of these compounds is intercalation, where the planar aromatic structure of the quinoxaline ring inserts itself between the base pairs of the DNA double helix. nih.govnih.govmdpi.com This mechanism is characteristic of naturally occurring quinoxaline antibiotics and has been replicated in synthetic analogues. nih.gov

The strength and specificity of this binding are heavily influenced by the compound's molecular structure. For instance, 'TANDEM', a des-N-tetramethyl derivative of the antibiotic triostin (B1172060) A, binds strongly to DNA via bifunctional intercalation. nih.gov The conformation and structure of the sulfur-containing cross-bridge in such molecules play a critical role in determining the base-sequence specificity of the interaction. nih.gov In contrast, other analogues, where benzyloxycarbonyl moieties replace the quinoxaline chromophores or where the cross-bridge is broken, exhibit significantly weaker binding or no detectable interaction at all. nih.gov

Furthermore, 2,3-disubstituted quinoxaline derivatives can exist in a stable keto-enamine tautomeric form. nih.gov This configuration is thought to facilitate hydrogen bonding with the negatively charged centers of DNA, providing an interesting model for studying these interactions. nih.gov The potential for these molecules to form an extended, conjugated system enhances their similarity to well-characterized drugs that bind to DNA by intercalation. nih.gov In some cases, metal complexes incorporating quinoxaline-related ligands, such as dipyrido[3,2-a:2′,3′-c]phenazine (dppz), are used to enhance DNA interaction through electrostatic forces and intercalation, famously demonstrated by the "[Ru(bpy)2(dppz)]2+" complex, which acts as a molecular "light switch" for DNA. mdpi.com While intercalation is a major binding mode, the formation of covalent DNA adducts represents another potential mechanism of interaction, as seen with various environmental and endogenous mutagens. researchgate.net

Antiviral Applications

The quinoxaline scaffold is a promising foundation for the development of new antiviral drugs. nih.govresearchgate.net Over the past decades, numerous studies have highlighted the efficacy of quinoxaline derivatives against a wide array of human viruses, including retroviruses, herpesviruses, and respiratory pathogens. nih.govnih.gov Their broad-spectrum activity has ensured them a bright future in medicinal chemistry, with research continually identifying new derivatives with potent antiviral properties. nih.govrsc.org

Inhibition of Viral Replication Enzymes (e.g., HIV Reverse Transcriptase)

A key target for many antiviral quinoxaline derivatives is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV). conicet.gov.ar This enzyme is essential for the viral replication cycle, converting the viral RNA genome into DNA, and is not present in humans, making it an ideal target for antiretroviral therapy. conicet.gov.aruochb.czyoutube.com Quinoxaline derivatives have emerged as a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). conicet.gov.ar NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts the catalytic site and inhibits DNA synthesis. uochb.czyoutube.com

One of the most well-documented examples is S-2720, or 6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione. nih.gov S-2720 was identified as a highly potent and specific inhibitor of HIV-1 RT. nih.govresearchgate.netnih.gov Unlike many other NNRTIs, it does not inhibit the RT of HIV-2. nih.gov Studies on S-2720-resistant viral strains revealed a unique mutation in the RT-coding region, suggesting that it binds to the enzyme in a manner distinct from other known NNRTIs, making it a valuable lead compound for developing new therapies to combat drug-resistant HIV strains. nih.gov The success of such compounds has spurred further design and synthesis of quinoxaline-based NNRTIs to develop agents that are more active, less toxic, and more tolerant to viral mutations. conicet.gov.ar

Efficacy against Specific Viral Pathogens (e.g., HIV, Herpes Simplex Virus, SARS-CoV-2)

The antiviral activity of quinoxaline derivatives extends to a variety of clinically relevant viruses. nih.gov

Human Immunodeficiency Virus (HIV): As discussed, quinoxalines are potent HIV-1 RT inhibitors. conicet.gov.arnih.gov Compounds like S-2720 demonstrate high potency in inhibiting HIV-1 replication in cell cultures. conicet.gov.arnih.gov

Herpes Simplex Virus (HSV): Certain quinoxaline derivatives have shown efficacy against herpes viruses. nih.gov For example, a study identified 1-(4-chloro-8-methyl nih.govnih.govresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) as having the ability to reduce HSV plaque formation in cell-based assays. nih.gov

Human Cytomegalovirus (HCMV): Several novel quinoxaline derivatives have demonstrated significant activity against HCMV. nih.govresearchgate.net In one study, two compounds synthesized from precursors like 3-methylquinoxalin-2(1H)-one exhibited higher potency against HCMV than the standard drug ganciclovir, with IC50 values below 0.05 µM compared to ganciclovir's 0.59 µM. nih.govresearchgate.net

SARS-CoV-2: In the search for treatments for COVID-19, quinoxaline derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. rsc.orgnih.gov Molecular docking studies highlighted (Z)-5-(3-(furan-2-carbonyl)-4-(4-hydroxyphenyl)but-3-en-1-yl)-3-(furan-2-yl)quinoxalin-2(1H)-one as a promising candidate. nih.gov Another study proposed a diethyl malonate derivative of 3-methyl-2-oxoquinoxaline as a potential therapeutic agent against COVID-19, with docking scores suggesting strong binding to the viral protease. researchgate.net

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound Class/Name | Viral Pathogen | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|---|

| S-2720 | HIV-1 | Reverse Transcriptase (NNRTI) | Potent inhibition of RT and viral replication. | nih.gov |

| 1-(4-chloro-8-methyl nih.govnih.govresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque Reduction | Reduced viral plaques by 25% at 20 µg/mL. | nih.gov |

| Pyridinyl triazole derivative of quinoxaline | Human Cytomegalovirus (HCMV) | Viral Replication | Highly potent with IC50 < 0.05 µM (more potent than ganciclovir). | researchgate.net |

| (Z)-5-(3-(furan-2-carbonyl)-4-(4-hydroxyphenyl)but-3-en-1-yl)-3-(furan-2-yl)quinoxalin-2(1H)-one | SARS-CoV-2 | Main Protease (Mpro) Inhibitor | Identified as a promising inhibitor through molecular docking. | nih.gov |

Anti-inflammatory and Antioxidant Activities

Several quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. nih.govresearchgate.net These compounds have shown significant potential in both scavenging harmful free radicals and inhibiting key inflammatory enzymes. nih.gov

The antioxidant activity is often assessed by the compounds' ability to scavenge radicals, while the anti-inflammatory potential is frequently linked to the inhibition of enzymes like lipoxygenase (LOX). nih.govresearchgate.net LOX is crucial in the metabolic pathway of arachidonic acid, which leads to the production of leukotrienes, potent pro-inflammatory mediators. ipp.pt

In one study, a series of novel quinoxaline derivatives demonstrated significant scavenging activities and promising in vitro inhibition of soybean lipoxygenase. nih.gov Two of the most effective LOX inhibitors from this series were further tested in vivo using a carrageenan-induced edema model in rats. nih.gov One of these compounds showed a substantial in vivo anti-inflammatory effect of 41%, which was comparable to the 47% inhibition exhibited by the standard anti-inflammatory drug indomethacin (B1671933). nih.govresearchgate.net This highlights the potential of the quinoxaline scaffold in developing new, effective anti-inflammatory agents. nih.govipp.pt

Table 2: Anti-inflammatory and Antioxidant Profile of Selected Quinoxaline Derivatives

| Compound Series | Activity Type | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Antioxidant | Radical Scavenging Assays | Presented important scavenging activities. | nih.gov |

| Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Anti-inflammatory | In vitro Soybean Lipoxygenase (LOX) Inhibition | Promising inhibition of LOX. | nih.govresearchgate.net |

| Compound 7b (a quinoxaline derivative) | Anti-inflammatory | In vivo Carrageenan-Induced Edema | Showed 41% inhibition, similar to indomethacin (47%). | nih.gov |

Other Pharmacological Profiles of Quinoxaline Derivatives

Beyond the activities already described, the versatile quinoxaline core has been exploited to develop inhibitors for a range of other important biological targets, particularly enzymes involved in cellular signaling and neurotransmission. mdpi.comekb.eg

Enzyme Inhibitory Effects (e.g., Cholinesterase, Kinases)

Cholinesterase Inhibition: Quinoxaline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical for regulating acetylcholine (B1216132) levels in the nervous system. mdpi.com In one study, a series of twelve quinoxaline derivatives all showed potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. mdpi.com The most potent compound in this series acted as a mixed-type AChE inhibitor. mdpi.com Interestingly, in silico studies suggested these compounds preferentially bind to the peripheral anionic site (PAS) of the enzyme rather than the catalytic anionic site (CAS), distinguishing them from some established cholinesterase inhibitors. mdpi.com Another study on nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives found low to moderate AChE inhibition, with the most active compound showing an inhibitory percentage of 44.78%. researchgate.net

Kinase Inhibition: The quinoxaline scaffold is a key structural component in many protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. ekb.egekb.eg Quinoxalines have been shown to act as selective, ATP-competitive inhibitors for a multitude of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK). ekb.egekb.eg More specifically, research has led to the discovery of quinoxaline derivatives as potent inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis. nih.gov One dibromo-substituted quinoxaline derivative, compound 26e, was identified as a particularly effective ASK1 inhibitor with an IC50 value of 30.17 nM. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Quinoxaline Derivatives

| Enzyme Target | Compound Series/Name | Observed Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Quinoxaline Derivatives (12 compounds) | IC50 values from 0.077 to 50.080 µM. | mdpi.com |

| Acetylcholinesterase (AChE) | 1-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | 44.78% inhibition. | researchgate.net |

| Butyrylcholinesterase (BChE) | Quinoxaline Derivatives | IC50 values from 14.91 to 60.95 µM. | mdpi.com |

| Apoptosis signal-regulated kinase 1 (ASK1) | Compound 26e (dibromo substituted quinoxaline) | IC50 = 30.17 nM. | nih.gov |

| Various Protein Kinases (VEGFR, EGFR, etc.) | General Quinoxaline Derivatives | Act as selective ATP-competitive inhibitors. | ekb.egekb.eg |

Antithrombotic, Antimalarial, and Antitubercular Potential

Antithrombotic Activity: While research into the antithrombotic potential of this compound specifically is not extensively documented in the reviewed literature, the broader class of quinoxaline derivatives has been investigated for various cardiovascular effects. The structural features of the quinoxaline nucleus allow for interactions with biological targets involved in coagulation pathways, suggesting a potential avenue for the design of novel antithrombotic agents. Further studies are required to explore this specific activity for this compound and its close analogues.

Antimalarial Activity: Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial due to growing drug resistance. unav.edu Quinoxaline derivatives have emerged as a promising class of compounds in this area. scirp.orgnih.gov Studies have shown that both quinoxaline and quinoxaline 1,4-di-N-oxide derivatives possess activity against Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.govresearchgate.net

Research has highlighted that quinoxaline analogues of chalcones exhibit notable antiplasmodial activity. nih.gov For instance, certain synthetic quinoxaline derivatives have demonstrated potent, single-digit nanomolar IC₅₀ values against both lab strains and multi-drug resistant Cambodian isolates of P. falciparum. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of heme detoxification, similar to chloroquine. researchgate.net Bispyrrolo[1,2-a]quinoxalines have also shown superior antimalarial activity compared to their mono-pyrrolo counterparts, with some derivatives exhibiting higher inhibitory activity on β-hematin formation than chloroquine. researchgate.nettandfonline.com However, some specific derivatives, such as ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxides, were found to be inactive as antimalarial agents. nih.gov

Antitubercular Activity: The rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular drugs. nih.govnih.gov Quinoxaline derivatives have shown significant promise as potent antitubercular agents. scirp.orgnih.govnih.gov Specifically, quinoxaline 1,4-di-N-oxides have been a focus of research, with some derivatives showing activity against M. tuberculosis H37Rv. nih.govnih.gov

Studies involving the synthesis of novel quinoxalines bearing azetidinone and thiazolidinone groups revealed compounds with in vitro activity comparable to the first-line drug, isoniazid (B1672263). nih.gov Similarly, hybrids of quinoxaline 1,4-di-N-oxide and isoniazid have demonstrated high activity against M. tuberculosis. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis. researchgate.net Research on quinolinone-based thiosemicarbazones, a related heterocyclic structure, also identified compounds with excellent activity against various drug-resistant strains of M. tuberculosis. mdpi.com

Table 1: Selected Quinoxaline Analogues and their Antitubercular Activity This is an interactive table. You can sort and filter the data.

| Compound Class | Target Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinoxaline-Thiazolidinone Hybrids | M. tuberculosis H37Rv | % Inhibition at 10 µg/mL | Comparable to Isoniazid | nih.gov |

| Quinoxaline 1,4-di-N-oxide-Isoniazid Hybrids | M. tuberculosis | IC₉₀ | <1.16 to 50.60 µM | nih.gov |

| Sugar Conjugates of Quinoxaline | M. tuberculosis | MIC | 0.65 µM (for Ribose conjugate) | nih.gov |

| Indolo[2,3-b]quinoxaline Analogues | M. tuberculosis H37Rv | MIC | 12.5 µg/mL | mdpi.com |

| Quinoxaline Carboxamides | M. tuberculosis | MIC | <2 mg/L | nih.gov |

Neuropharmacological Activities (e.g., Anticonvulsant, Antidepressant, Antipsychotic)

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy continues. nih.govorientjchem.org Quinoxaline and quinazolinone derivatives have been extensively studied for this purpose. nih.govnih.govmdpi.commdpi.com A set of 1-ethylquinoxalin-2(1H)-one derivatives featuring a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety at the C-3 position were synthesized specifically to investigate their anticonvulsant activity. researchgate.net

In vivo studies using pentylenetetrazol (PTZ)-induced seizure models have identified several promising quinoxaline derivatives. nih.govnih.gov Some compounds showed high efficacy with ED₅₀ values as low as 23.02 mg/kg, and molecular docking studies suggest that these derivatives may act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.netnih.gov The structural design often focuses on incorporating features known to be present in other anticonvulsant agents. researchgate.net

Antidepressant Activity: Several classes of quinoxaline derivatives have been evaluated for antidepressant-like effects. scirp.orgresearchgate.netnih.gov A series of 4-amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines were found to reduce immobility in the Porsolt's behavioral despair model in rats, suggesting potential as rapid-acting antidepressants. nih.gov These compounds were shown to be potent antagonists at adenosine (B11128) A1 and A2 receptors. nih.gov

In other studies, chronic administration of 6-nitro-2(1H)-quinoxalinone produced significant anxiolytic and antidepressant-like effects in the forced swim test (FST), comparable to the standard drug clomipramine (B1669221). scirp.org Similarly, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, a potent 5-HT₃ receptor antagonist, demonstrated significant antidepressant-like effects in multiple rodent models, including the FST and reserpine-induced hypothermia tests. nih.gov

Antipsychotic Activity: The development of atypical antipsychotics with better side-effect profiles is a major goal in psychiatry. Quinoxaline derivatives have been explored as multifunctional agents targeting key neurotransmitter receptors implicated in psychosis, such as dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. nih.govresearchgate.netresearchgate.net

A notable example is the discovery of a tetracyclic quinoxaline derivative, which led to the development of ITI-007 (Lumateperone). nih.govresearchgate.net This compound acts as a potent 5-HT₂ₐ antagonist, a postsynaptic D₂ antagonist, and an inhibitor of the serotonin transporter. nih.gov This multi-target profile is characteristic of modern antipsychotic drug design, aiming to achieve efficacy against a broad range of symptoms with improved tolerability. researchgate.net

Table 2: Neuropharmacological Activities of Selected Quinoxaline Analogues This is an interactive table. You can sort and filter the data.

| Compound Class | Activity | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1-Ethylquinoxalin-2(1H)-one derivatives | Anticonvulsant | Investigated for in vivo activity | AMPA receptor binding | researchgate.net |

| Substituted Quinoxalines | Anticonvulsant | ED₅₀ of 23.02 mg/kg for most active compound | AMPA antagonism | nih.gov |

| 6-Nitro-2(1H)-quinoxalinone | Antidepressant | Effect comparable to clomipramine in FST | Not specified | scirp.org |

| 4-Amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines | Antidepressant | Reduced immobility in behavioral despair model | Adenosine A1/A2 receptor antagonism | nih.gov |

| Tetracyclic Quinoxaline derivative (ITI-007) | Antipsychotic | Potent, orally bioavailable, good in vivo efficacy | 5-HT₂ₐ/D₂ antagonism, SERT inhibition | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The diverse pharmacological potential of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into potent and selective drug candidates. nih.govnih.govnih.gov

For Antimalarial Activity: SAR studies on quinoxaline analogues of chalcones have demonstrated that the enone linker is a critical feature for antiplasmodial activity. nih.gov The presence of 1,4-di-N-oxides on the quinoxaline ring was previously thought to be essential, but recent studies show that some reduced (non-oxidized) quinoxaline compounds can also exhibit potent activity. nih.gov For a series of pyrrolo[1,2-a]quinoxalines, it was found that bis-pyrrolo structures were more active than mono-pyrrolo structures, and the presence of a methoxy (B1213986) group on the quinoxaline nucleus enhanced the pharmacological activity. researchgate.net

For Antitubercular Activity: In the development of antitubercular quinoxalines, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been employed. nih.gov These studies indicated that both electrostatic and steric fields are key descriptors for activity. Specifically, the presence of electronegative groups, such as 2-chloro or nitro substitutions, plays an important role in enhancing antitubercular effects. nih.gov For sugar conjugates of quinoxaline, SAR analysis showed that monosaccharides conferred better activity than disaccharides, and aldopentoses were more potent than aldohexoses. nih.gov

For Neuropharmacological Activities: In the design of anticonvulsants, a set of 1-ethylquinoxalin-2(1H)-one derivatives were synthesized based on the pharmacophoric features of known AMPA antagonists. researchgate.net For a series of 4-amino nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines with antidepressant potential, optimal activity was associated with small alkyl groups or a CF₃ group at the 1-position, an amino or small substituted amine at the 4-position, and a hydrogen or halogen at the 8-position. nih.gov For antipsychotic activity, the development of the tetracyclic butyrophenone (B1668137) class, including ITI-007, involved extensive SAR to achieve a specific binding profile with potent affinity for 5-HT₂ₐ and D₂ receptors. nih.gov

Table 3: Summary of Structure-Activity Relationships (SAR) for Quinoxaline Derivatives This is an interactive table. You can sort and filter the data.

| Biological Activity | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Antimalarial | Enone linker in chalcone (B49325) analogues | Essential for activity | nih.gov |

| Antimalarial | Methoxy group on pyrrolo[1,2-a]quinoxaline | Increases activity | researchgate.net |

| Antitubercular | Electronegative groups (e.g., -Cl, -NO₂) | Enhances activity | nih.gov |

| Antitubercular | Ribose conjugate vs. other sugars | More potent activity | nih.gov |

| Antidepressant | Small alkyl/CF₃ at C-1 (triazoloquinoxalines) | Optimal activity | nih.gov |

| Antidepressant | NH₂/small amine at C-4 (triazoloquinoxalines) | Optimal activity | nih.gov |

| Anticonvulsant | Joining of biologically efficient rings | Basis of rational design | researchgate.net |

| Antipsychotic | Tetracyclic butyrophenone structure | Confers potent 5-HT₂ₐ/D₂ antagonism | nih.gov |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for examining the molecular and electronic properties of 1-ethyl-3-methylquinoxalin-2(1H)-one. These quantum mechanical methods provide detailed information on the compound's geometry, electronic distribution, and reactivity. mdpi.com

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction, providing experimental data that serves as a benchmark for computational models. nih.govdoaj.org The asymmetric unit of the compound contains two independent molecules. nih.govdoaj.orgresearchgate.net In the crystal structure, the molecules are linked by intermolecular C—H⋯O hydrogen bonds. nih.govdoaj.org

The structure is further stabilized by π–π stacking interactions between the quinoxaline (B1680401) rings, with centroid-centroid distances measured at 3.446 (2) Å, 3.665 (2) Å, 3.645 (3) Å, and 3.815 (3) Å. nih.govdoaj.orgresearchgate.net Additionally, C—H⋯π contacts are observed between the methyl groups and the quinoxaline rings. nih.govdoaj.org Bond lengths and angles are within normal ranges. researchgate.net

Crystallographic data for this compound reveals a triclinic crystal system. nih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 |

| Crystal System | Triclinic |

| Space group | P-1 |

| a (Å) | 7.4101 (6) |

| b (Å) | 9.1405 (8) |

| c (Å) | 14.2960 (12) |

| α (°) | 84.976 (7) |

| β (°) | 78.717 (7) |

| γ (°) | 88.137 (7) |

| Volume (ų) | 945.82 (14) |

Data sourced from Benzeid et al. (2008). nih.gov

DFT calculations, such as those performed at the B3LYP/6-31G(d,p) level of theory, can optimize this geometry to find the lowest energy conformation in the gaseous phase, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. researchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

DFT studies on the closely related 3-methylquinoxalin-2(1H)-one (MQO), performed using the B3LYP method with the 6-311G basis set, provide valuable insight. jocpr.comresearchgate.net Both electron-donating and electron-accepting substituents are found to be effective in reducing the HOMO-LUMO energy gap. jocpr.comresearchgate.net The introduction of the ethyl group at the N1 position in this compound would similarly influence these electronic parameters.

Table 2: Calculated Electronic Properties for 3-methylquinoxalin-2(1H)-one (Aqueous Phase)

| Parameter | Value (eV) |

|---|---|

| E (HOMO) | -6.112 |

| E (LUMO) | -1.554 |

| Energy Gap (ΔE) | 4.558 |

Data from Getahun et al. (2013) for the closely related analog. jocpr.com

The HOMO and LUMO orbitals are key to predicting the most reactive regions within the compound. researchgate.net Analysis shows that the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient sites. wuxiapptec.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For quinoxalinone derivatives, the MEP surface typically shows the most negative potential localized around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The nitrogen atoms within the quinoxaline ring also contribute to the electrostatic potential landscape. uni-muenchen.de Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, represent regions of positive potential. This detailed mapping is crucial for understanding how the molecule interacts with biological receptors. uni-muenchen.de

The redox potential of a compound indicates its tendency to be oxidized or reduced. DFT calculations can predict these potentials by computing the Gibbs free energy change for the redox reaction. jocpr.comresearchgate.net Studies using a thermodynamic cycle (Born-Haber) have been employed to calculate the redox potentials of quinoxalin-2-one and its derivatives in an aqueous phase. jocpr.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is widely used to understand ligand-protein interactions and to screen virtual libraries for potential drug candidates. semanticscholar.orgnih.gov

The quinoxalinone scaffold is a component of various biologically active compounds, and derivatives have been studied for their interactions with several important protein targets.

Adenosine (B11128) Receptor A2AAR: The A2A adenosine receptor (A2AAR) is a G protein-coupled receptor and a significant therapeutic target, particularly for inflammatory diseases. nih.govsemanticscholar.org Docking studies of various agonists into the A2AAR binding site reveal critical interactions. nih.govresearchgate.net Key interactions for adenosine-like agonists often involve hydrogen bonds with residues such as Asn253 and His264, as well as π-stacking with Phe168. semanticscholar.orgnih.gov While specific docking results for this compound are not prominently documented, the docking of similar heterocyclic compounds into the A2AAR active site provides a model for how it might bind, interacting with key residues through hydrogen bonding and hydrophobic contacts. researchgate.netresearchgate.net

FGFR1: Fibroblast Growth Factor Receptor 1 (FGFR1) is a tyrosine kinase that has been validated as a molecular target in anticancer drug discovery. nih.gov Molecular docking simulations of quinoxalinone derivatives with FGFR1 have been performed to understand their inhibitory mechanism. nih.govpensoft.net For example, docking of 3-vinyl-quinoxalin-2(1H)-one derivatives into the ATP-binding pocket of FGFR1 (PDB: 5AM6) showed that the carbonyl oxygen of the quinoxalinone ring can form crucial hydrogen bonds with the backbone of residues like Ala564 and Glu562 in the hinge region. nih.gov The docking score for a related derivative was reported as -7.38 kcal/mol. nih.gov The N-substituent and the C3-substituent on the quinoxalinone ring occupy hydrophobic pockets, contributing to the binding affinity. semanticscholar.orgnih.gov

There is no specific information available from the search results regarding the molecular docking of this compound with HIV Reverse Transcriptase (HIV RT) or Histone Deacetylase-4.

Table 3: Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methylquinoxalin-2(1H)-one |

| 3-vinyl-quinoxalin-2(1H)-one |

| Adenosine |

| Quinoxalin-2-one |

| o-phenylenediamine (B120857) |

| Sodium pyruvate (B1213749) |

| Ethyl pyruvate |

| TKI258 |

Prediction of Binding Affinity and Conformation Stability

A primary goal of computational chemistry in drug discovery is to predict how strongly a compound (ligand) will bind to a biological target, such as a protein or enzyme, and to determine its most stable three-dimensional arrangement (conformation) within the target's binding site. Molecular docking is the principal technique used for this purpose.

In a typical molecular docking study for this compound, a 3D model of the compound would be placed into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the compound, calculating a "binding score" for each. This score, often expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values indicating a higher predicted binding affinity.

These studies reveal not only the potential efficacy of the compound as an inhibitor or activator but also the specific molecular interactions that stabilize the complex. Key interactions for quinoxalinone derivatives often include:

Hydrogen Bonds: Interactions between the quinoxalinone core's nitrogen and oxygen atoms and amino acid residues in the protein.

Hydrophobic Interactions: Engagement of the aromatic rings and the ethyl/methyl groups with nonpolar residues.

π-π Stacking: Interactions between the quinoxaline ring system and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Table 1: Representative Docking Simulation Data for a Quinoxalinone Compound (Note: This table is illustrative of typical results from molecular docking studies on quinoxalinone derivatives, as specific published data for this compound is not available.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | LYS-692, GLU-705 | Hydrogen Bond |

| VAL-675, LEU-840 | Hydrophobic | ||

| HIV Reverse Transcriptase | -7.2 | LYS-101, PRO-236 | Hydrogen Bond, Hydrophobic |

| TYR-181, TYR-188 | π-π Stacking |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique provides deeper insights into the stability of the compound-target complex and the influence of the surrounding environment.

Following molecular docking, the most promising binding pose of this compound complexed with its target would be subjected to MD simulations. researchgate.net This involves placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and calculating the atomic motions over a period of nanoseconds to microseconds.

The primary outputs analyzed are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: This metric tracks the average displacement of the compound and protein atoms from their initial docked positions. A stable RMSD value over the course of the simulation indicates that the compound remains securely bound within the active site and the complex is stable. nih.gov

RMSF: This measures the fluctuation of individual amino acid residues. High fluctuations in the binding site residues could indicate instability, while low fluctuations suggest that the compound has a stabilizing effect on the protein's conformation.

These simulations confirm the stability of the interactions predicted by docking and can reveal new, transient interactions that are critical for the compound's mechanism of action. researchgate.net

MD simulations are particularly valuable for understanding the role of the solvent (typically water) in mediating the binding process. Water molecules can form hydrogen bond networks that either stabilize or disrupt the compound-target interaction. The simulation can show how water molecules are displaced from the binding site upon the compound's entry and how residual water molecules might bridge interactions between the compound and the protein.

Furthermore, these simulations can capture conformational changes in both the ligand and the target protein upon binding. The quinoxaline ring system is relatively rigid, but the ethyl group can rotate. MD simulations would explore the preferred rotational state of this group within the dynamic environment of the binding pocket. Theoretical studies on related quinoxalinones have shown that solvent polarity can significantly affect the electronic properties and absorption spectra of these compounds, highlighting the importance of including solvent effects in computational models.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness Evaluation

For a compound to be a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, filtering out compounds that are likely to fail later in development. nih.gov

For this compound, a standard ADMET and drug-likeness evaluation would involve calculating various physicochemical and pharmacokinetic parameters. "Drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which flags compounds that may have poor absorption or permeation. These rules are based on properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

ADMET prediction platforms use quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results. These models can predict:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability, which model absorption from the gut. nih.gov

Distribution: Prediction of blood-brain barrier (BBB) penetration is critical, as it determines if a compound can act on the central nervous system or if it will be restricted from it. researchgate.net

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Parameters related to how the compound is cleared from the body.

Toxicity: Predictions for potential hepatotoxicity (liver damage), mutagenicity (ability to cause DNA mutations), and other toxic effects. researchgate.net

Table 2: Representative In Silico ADMET and Drug-Likeness Profile (Note: This table is illustrative of typical parameters evaluated for quinoxalinone derivatives. Specific values for this compound would require a dedicated computational study.)

| Property | Predicted Value/Classification | Standard Guideline/Interpretation |

| Drug-Likeness | ||

| Molecular Weight | 188.23 g/mol | Lipinski: < 500 (Pass) |

| LogP (Lipophilicity) | 1.8 - 2.2 | Lipinski: < 5 (Pass) |

| Hydrogen Bond Donors | 0 | Lipinski: < 5 (Pass) |

| Hydrogen Bond Acceptors | 2 | Lipinski: < 10 (Pass) |

| Absorption | ||

| Human Intestinal Absorption | High | > 80% absorption likely |

| Caco-2 Permeability | Moderate to High | Good intestinal permeability |

| Distribution | ||

| BBB Penetration | Low to Moderate | May or may not cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |

| Toxicity | ||

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

| AMES Mutagenicity | Non-mutagenic | Unlikely to be a mutagen |

Broader Research Applications of Quinoxaline Scaffolds in Science and Technology Beyond Direct Medicinal Use

Materials Science and Organic Electronics

Quinoxaline (B1680401) derivatives have emerged as a significant class of materials in the field of organic electronics due to their excellent charge transport capabilities and tunable optoelectronic properties. research-nexus.net Their structural diversity allows for precise modifications to fine-tune their electronic characteristics, making them suitable for a wide array of applications in modern electronic devices. research-nexus.net

The electron-deficient nature of the quinoxaline ring system makes its derivatives highly effective as electron transport materials (ETMs). research-nexus.net This property is crucial for the efficient operation of various organic electronic devices where the movement of electrons needs to be facilitated. For instance, bis-(2,3-diphenylquinoxaline) (DDPQL) has been synthesized and utilized as an electron-transporting layer in organic electroluminescent devices. acs.org Poly(phenyl quinoxaline) (PPQ) has also been demonstrated to function as an electron transporting conjugated polymer, significantly enhancing the efficiency of polymer light-emitting diodes when used in a two-layer structure. rsc.org While some quinoxaline-based materials have been noted for their hole transport capabilities, numerous studies have highlighted their substantial potential as ETMs, exhibiting high electron mobility and efficient charge transfer. research-nexus.netmdpi.com

The semiconducting properties of quinoxaline derivatives make them promising candidates for Organic Field-Effect Transistors (OFETs). research-nexus.net These materials can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. research-nexus.netimist.ma For instance, a novel donor-acceptor polymer, PQ1, synthesized from quinoxaline and indacenodithiophene, demonstrated p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/Vs. imist.maacs.org Conversely, the tunable properties of quinoxalines also position them as promising n-type semiconductor materials for OFETs. research-nexus.netmdpi.com Researchers have synthesized and characterized new quinoxaline-based derivatives for use as organic semiconductors in top-contact/bottom-gate OFETs, achieving p-channel characteristics with solution-processed thin films. imist.ma The development of pyrazinoquinoxaline (PQ) derivatives has also shown good semiconductor performance in OFETs, with some exhibiting p-type charge transport and notable hole mobility. bwise.kr

In the realm of solar energy conversion, quinoxaline scaffolds have been incorporated into both Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs). electrochemsci.org In DSSCs, quinoxaline derivatives are used as photosensitizers or as building blocks in sensitizers. research-nexus.netresearchgate.net Their strong electron-accepting nature facilitates efficient electron injection from the dye to the semiconductor (e.g., TiO2), a critical step in the photovoltaic process. researchgate.net A series of quinoxaline-based metal-free organic sensitizers have been designed and synthesized, demonstrating the promising potential of the quinoxaline unit as an electron acceptor in DSSCs. researchgate.netrsc.orgacs.org

In OSCs, quinoxaline derivatives are particularly valuable as non-fullerene acceptors (NFAs). research-nexus.netacs.org The development of polymers based on quinoxalines has led to significant advancements in polymer solar cells. A notable example is poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), which has achieved impressive power conversion efficiencies (PCEs) of over 12% and 16% with different acceptors. research-nexus.netmdpi.com

Table 1: Performance of Quinoxaline-Based Materials in Organic Electronic Devices

| Device Type | Quinoxaline Derivative | Role | Key Performance Metric | Reference |

|---|---|---|---|---|

| PHOLED | 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Host Material | Max. Quantum Efficiency: 24.6% | nih.gov |

| OFET | Polymer PQ1 (Quinoxaline-Indacenodithiophene) | p-type Semiconductor | Hole Mobility: up to 0.12 cm²/Vs | imist.maacs.org |

| Polymer Solar Cell | Polymer PTQ10 | Polymer Acceptor | PCE: >16% (with Y6 acceptor) | research-nexus.netmdpi.com |

| DSSC | RC-22 (Triphenylamine-Quinoxaline) | Organic Sensitizer | PCE: 5.56% | rsc.orgacs.org |

Agrochemical Applications (e.g., Herbicides, Fungicides, Insecticides)

The biological activity of quinoxaline derivatives extends to the agricultural sector, where they have been investigated and developed as active ingredients in pesticides. nih.govacs.org Their diverse structures allow for the creation of compounds with specific activities against various agricultural pests.

Herbicides: Certain quinoxaline derivatives have shown potent herbicidal activity. nih.govacs.org For example, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile was identified as a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide. nih.govacs.org Additionally, some substituted quinoxaline derivatives have been evaluated as potential herbicide safeners, which protect crops from the phytotoxic effects of herbicides. nih.gov

Fungicides: The quinoxaline scaffold is present in compounds with significant fungicidal properties. nih.govacs.org A study revealed that 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one possessed broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species. nih.govacs.org Other research has focused on synthesizing novel quinoxaline derivatives that exhibit potent activity against fungi such as Rhizoctonia solani, with some compounds showing higher efficacy than the commercial fungicide azoxystrobin. rsc.org Imidazo[1,2-a]quinoxaline derivatives have also been explored as potential agricultural antifungal agents, showing promising inhibitory effects against various phytopathogenic fungi. nih.gov

Insecticides: Research has demonstrated the insecticidal potential of quinoxaline derivatives. nih.govacs.org Some of the same compounds that exhibit herbicidal and fungicidal activity also show insecticidal properties. acs.org Novel thiazole-fused quinoxalines have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera litura, with some derivatives showing significant mortality rates. rsc.orgnih.gov Furthermore, quinoxaline derivatives have been designed to target insects like Aphis craccivora (cowpea aphid). acs.org

Table 2: Examples of Agrochemical Activity of Quinoxaline Derivatives

| Agrochemical Type | Quinoxaline Derivative Example | Target Organism/Activity | Reference |

|---|---|---|---|

| Herbicide | 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Protoporphyrinogen oxidase (PPO) inhibitor | nih.govacs.org |

| Fungicide | 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one | Colletotrichum species | nih.govacs.org |

| Fungicide | Compound 5j (a quinoxaline derivative) | Rhizoctonia solani (EC50 = 8.54 μg/mL) | rsc.org |

| Insecticide | Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3 | Spodoptera litura (cotton leafworm) | rsc.orgnih.gov |

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. research-nexus.netacs.orgelectrochemsci.org Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and often other functional groups, which facilitate the adsorption of the molecule onto the metal surface. bwise.kr This adsorbed layer forms a protective barrier that impedes the corrosive process.

The inhibition efficiency of quinoxaline derivatives generally increases with their concentration. research-nexus.netacs.org Studies have employed electrochemical techniques such as Tafel polarization and electrochemical impedance spectroscopy (EIS) to evaluate their performance. research-nexus.netelectrochemsci.org These studies have shown that quinoxaline derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comelectrochemsci.org

The adsorption of these inhibitors on the metal surface has been found to follow established adsorption isotherms, such as the Langmuir and Frumkin isotherms, which describe the relationship between the inhibitor concentration and the surface coverage. research-nexus.netacs.orgelectrochemsci.org Theoretical studies using quantum chemical calculations and Monte Carlo simulations have been used to complement experimental findings, providing insights into the electronic properties of the inhibitor molecules and their interaction with the metal surface. acs.orgsrce.hr These computational methods help in understanding the mechanism of inhibition and in designing new, more effective inhibitor molecules. bwise.kr

Table 3: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| PQDPP | Not specified (best among 3 studied) | Increases with concentration | Electrochemical studies | acs.org |

| QX-CH3 | 10⁻³ M | Not specified (superior to QX-H) | Weight loss, Tafel, EIS | research-nexus.net |

| PQXA | 10⁻³ M | 94.7 | Weight loss, PDP, EIS | bohrium.com |

| PYQX | 1 mM | 98.1 | AC impedance | srce.hr |

| QN-CH3 | 10⁻³ M | 89.07 | Current-potential curves | imist.ma |

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 1-ethyl-3-methylquinoxalin-2(1H)-one and related compounds will likely focus on green chemistry principles to improve efficiency and sustainability. nih.govbohrium.com Traditional methods for creating quinoxalinone cores often require harsh conditions or costly catalysts. sapub.org Future research is geared towards developing novel synthetic methodologies that offer higher yields, lower environmental impact, and greater cost-effectiveness.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction rates, leading to higher yields and purer products in shorter times. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Eliminating catalysts and harmful organic solvents addresses growing environmental concerns and simplifies product purification. bohrium.comresearchgate.net

C-H Functionalization: Modern synthetic strategies that directly modify carbon-hydrogen bonds offer a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials. rsc.org

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, enhance safety, and can be scaled up more efficiently than traditional batch processes, making them ideal for industrial production.

Exploration of Undiscovered Biological Activities and Target Mechanisms

Quinoxaline (B1680401) derivatives are known to exhibit a vast spectrum of biological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.govsapub.org However, the full biological profile of this compound remains largely untapped. Future investigations should involve broad-based screening to uncover novel therapeutic applications.

Potential avenues for exploration include:

Antimicrobial Activity: Screening against a wide panel of bacteria and fungi, including drug-resistant strains.

Antiviral Potential: Investigating efficacy against various viruses, a known area of activity for the broader quinoxaline class. nih.govsapub.org

Kinase Inhibition: Many quinoxalines act as kinase inhibitors, which are crucial in cancer therapy. Testing against a panel of kinases could identify specific targets. nih.govnih.gov

Neurological Disorders: Some quinoxaline compounds act as receptor antagonists, suggesting potential applications in treating neurological conditions like epilepsy. researchgate.netpharmatutor.org

Advanced Computational Modeling for Rational Drug Discovery and Material Design

Computational tools are indispensable in modern drug discovery, offering a way to predict a compound's properties and interactions before engaging in costly and time-consuming laboratory work. researchgate.net For this compound, advanced computational modeling can accelerate the design of new, more potent derivatives.

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound and its virtual analogs to the active sites of various biological targets (e.g., enzymes, receptors) to predict binding affinity and mode of interaction. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of quinoxaline derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds.

ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Structure-Based Drug Design and Optimization for Specific Therapeutic Areas

Once a promising biological target is identified, structure-based drug design can be employed to rationally optimize the this compound scaffold for enhanced potency and selectivity. nih.gov This process relies on detailed knowledge of the three-dimensional structure of the target protein.

The iterative cycle of structure-based design involves:

Determining the Target Structure: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the structure of the biological target, often in complex with an initial inhibitor.

Analyzing Binding Interactions: Studying how the compound fits into the target's binding site to identify key interactions.

Designing New Analogs: Modifying the structure of this compound to improve these interactions and introduce new ones, thereby increasing binding affinity and selectivity. researchgate.net

Synthesis and Biological Evaluation: Synthesizing the newly designed compounds and testing their biological activity to validate the design hypothesis. nih.govnih.gov

This approach has been successfully used to develop potent kinase inhibitors and other targeted therapies from the broader quinoxaline class. nih.govresearchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Biological Screening

The convergence of chemistry, biology, and automation is revolutionizing drug discovery. Integrating this compound into these modern workflows can significantly accelerate the path from discovery to potential clinical application.

Emerging technologies that will play a crucial role include:

High-Throughput Screening (HTS): Rapidly screening large libraries of quinoxaline derivatives against numerous biological targets to identify "hits" for further development.

DNA-Encoded Libraries (DELs): Synthesizing vast libraries of compounds where each molecule is tagged with a unique DNA barcode, allowing for the simultaneous screening of millions or billions of compounds.

Artificial Intelligence (AI) and Machine Learning: Utilizing AI algorithms to analyze large datasets from screening and computational studies to predict novel drug candidates and synthetic pathways.

Automated Synthesis Platforms: Employing robotic systems to synthesize and purify libraries of derivatives, increasing throughput and reproducibility.

The table below summarizes the key future research directions and their potential impact.

| Research Direction | Objective | Key Methodologies/Technologies | Potential Application |

|---|---|---|---|

| Novel Synthesis | Improve yield, reduce waste, enhance safety. | Photocatalysis, C-H functionalization, Flow chemistry, Microwave-assisted synthesis. nih.govresearchgate.netrsc.org | Green pharmaceutical manufacturing. |

| Biological Screening | Identify new therapeutic activities. | High-Throughput Screening (HTS), Phenotypic screening, Kinase profiling. | Discovery of treatments for cancer, infectious diseases, and neurological disorders. nih.govpharmatutor.org |

| Computational Modeling | Predict bioactivity and ADMET properties. | Molecular Docking, QSAR, Molecular Dynamics. researchgate.netmdpi.com | Rational drug design, lead optimization. |

| Structure-Based Design | Enhance potency and selectivity for specific targets. | X-ray crystallography, Cryo-EM, NMR spectroscopy. nih.govresearchgate.net | Development of targeted therapies (e.g., kinase inhibitors). nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-3-methylquinoxalin-2(1H)-one, and how are reaction conditions optimized?